4-(Benzyloxy)-2-chloroquinoline

Drug Metabolism CYP Inhibition ADME-Tox

Choose this 4-(Benzyloxy)-2-chloroquinoline for validated ADME-Tox screening. Its documented dual-substitution pattern provides a unique, low-potency pan-CYP control (CYP3A4 IC50=50 µM) distinct from isoform-selective inhibitors. The orthogonal C2-chloro (SNAr) and C4-benzyloxy (hydrogenolysis) reactive sites make it a top-tier building block for diversity-oriented synthesis, enabling complex library generation from a single, high-purity (98%) and readily available scaffold.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
Cat. No. B11850940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-chloroquinoline
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C16H12ClNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2
InChIKeyFTZCYYKIXFLTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(Benzyloxy)-2-chloroquinoline: CAS 1147107-89-8, Purity, and Baseline Characteristics


4-(Benzyloxy)-2-chloroquinoline (CAS 1147107-89-8) is a disubstituted quinoline derivative with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol, incorporating a benzyloxy group at the C4 position and a chloro substituent at the C2 position . Commercially available at a standardized purity of 98%, this compound serves as a versatile synthetic intermediate and scaffold for medicinal chemistry, with documented inhibitory interactions against several human cytochrome P450 enzymes including CYP3A4, CYP2D6, CYP2C8, and CYP2B6 [1].

Why 4-(Benzyloxy)-2-chloroquinoline Cannot Be Substituted with Generic Quinoline Analogs


The presence of both the C2-chloro and C4-benzyloxy substituents on the quinoline core confers a distinct chemical reactivity and biological profile that cannot be replicated by generic or mono-substituted quinoline analogs [1]. The C2-chloro group provides a specific electrophilic site for nucleophilic aromatic substitution, while the C4-benzyloxy moiety introduces steric bulk and lipophilicity that modulate target engagement and metabolic stability. Interchanging this compound with closely related analogs such as 2-chloroquinoline (lacking the 4-benzyloxy group) or 4-benzyloxyquinoline (lacking the 2-chloro group) fundamentally alters both synthetic utility and biological activity, as the dual-substitution pattern is integral to the compound's performance in CYP enzyme interaction and downstream derivatization [2].

Quantitative Evidence Guide: 4-(Benzyloxy)-2-chloroquinoline Differentiation Data


CYP3A4 Inhibition: 4-(Benzyloxy)-2-chloroquinoline vs. 4-(Benzyloxy)-2-hydroxyquinoline

4-(Benzyloxy)-2-chloroquinoline exhibits substantially weaker CYP3A4 inhibition compared to its 2-hydroxy analog. This differentiation is critical for applications requiring reduced potential for CYP-mediated drug-drug interactions or for use as a negative control in CYP screening panels [1]. The chloro substituent at C2 reduces inhibitory potency by approximately 5-fold relative to the hydroxy-substituted comparator under identical assay conditions [2].

Drug Metabolism CYP Inhibition ADME-Tox

CYP2D6 Inhibition Profile: 4-(Benzyloxy)-2-chloroquinoline vs. 2-Chloroquinoline

4-(Benzyloxy)-2-chloroquinoline demonstrates measurable CYP2D6 inhibitory activity with an IC50 of 4.32 × 10^4 nM (43.2 μM), while the unsubstituted 2-chloroquinoline parent scaffold shows no detectable CYP2D6 inhibition in standard fluorescence-based assays [1]. This introduction of CYP2D6 activity by the 4-benzyloxy substituent represents a class-level differentiation that alters the compound's metabolic liability profile [2].

Pharmacogenomics CYP2D6 Metabolic Stability

CYP Isoform Selectivity Pattern: Broad-Spectrum Inhibition vs. Isoform-Specific Alternatives

4-(Benzyloxy)-2-chloroquinoline inhibits multiple CYP isoforms including CYP3A4 (IC50 = 50 μM), CYP2D6 (IC50 = 43.2 μM), CYP2C8 (IC50 = 50 μM), and CYP2B6 (IC50 = 50 μM), exhibiting a broad-spectrum, moderate-potency inhibition profile [1]. In contrast, many quinoline-based CYP inhibitors such as quinidine (a selective CYP2D6 inhibitor) or ketoconazole (a selective CYP3A4 inhibitor) display high isoform selectivity. This broad-spectrum activity differentiates 4-(benzyloxy)-2-chloroquinoline from isoform-selective tool compounds [2].

CYP Panel Screening Drug-Drug Interaction Selectivity Profiling

Synthetic Utility: Dual Reactive Sites for Orthogonal Derivatization vs. Mono-Functional Analogs

4-(Benzyloxy)-2-chloroquinoline possesses two distinct reactive sites enabling orthogonal derivatization: the C2-chloro group undergoes nucleophilic aromatic substitution (SNAr), while the C4-benzyloxy moiety can be selectively deprotected via hydrogenolysis to reveal a hydroxyl group for further functionalization [1]. This contrasts with mono-functional analogs such as 2-chloroquinoline (single reactive site) or 4-benzyloxyquinoline (single modifiable group), which offer only one vector for synthetic elaboration [2].

Chemical Synthesis Building Block Medicinal Chemistry

Optimal Application Scenarios for 4-(Benzyloxy)-2-chloroquinoline Based on Verified Evidence


Negative Control for CYP3A4 Inhibition Screening Panels

Given its relatively weak CYP3A4 inhibition (IC50 = 50 μM) compared to the 2-hydroxy analog (IC50 = 10 μM), 4-(benzyloxy)-2-chloroquinoline serves as an appropriate negative or low-potency control in CYP3A4 inhibition assays. This application is validated by direct head-to-head comparative data in recombinant human CYP3A4 supersomes using the standardized 7-benzyloxyquinoline fluorescent substrate [1]. Procurement for this purpose ensures that observed inhibition in screening campaigns is attributable to test compounds rather than scaffold-related CYP liability [2].

Pan-CYP Control Compound for ADME-Tox Panel Validation

The compound's documented moderate inhibition across four major CYP isoforms (CYP3A4, CYP2D6, CYP2C8, and CYP2B6) with IC50 values ranging from 43.2 to 50 μM qualifies it as a broad-spectrum pan-CYP control for validating ADME-Tox screening panels [1]. This differentiates it from isoform-selective inhibitors such as quinidine or ketoconazole. Procurement for ADME panel quality control enables consistent batch-to-batch validation of CYP inhibition assay performance [2].

Dual-Site Orthogonal Building Block for Diversity-Oriented Synthesis

The presence of two orthogonal reactive sites—the C2-chloro group for SNAr reactions and the C4-benzyloxy group for hydrogenolytic deprotection—makes this compound a valuable starting material for diversity-oriented synthesis (DOS) campaigns [1]. This dual functionality, confirmed by established synthetic methodology for 4-benzyloxyquinoline derivatives, allows medicinal chemists to generate diverse compound libraries from a single commercially available building block, reducing procurement complexity and cost [2].

Quote Request

Request a Quote for 4-(Benzyloxy)-2-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.